

# Thioridazine Muscarinic Receptor Binding Profile

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## Compound Focus: Thioridazine Hydrochloride

CAS No.: 130-61-0

Cat. No.: S002471

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Receptor Subtype	Thioridazine (Ki, nM)	Mesoridazine (Ki, nM)	Sulforidazine (Ki, nM)
M1	12.8	10	Not Available
M2	286.33	15	Not Available
M3	29	90	Not Available
M4	310.33	19	Not Available
M5	12.67	60	Not Available

## Potency and Selectivity Insights

Thioridazine's receptor interactions extend beyond muscarinic receptors. Its overall pharmacological effects result from a multifaceted mechanism of action.

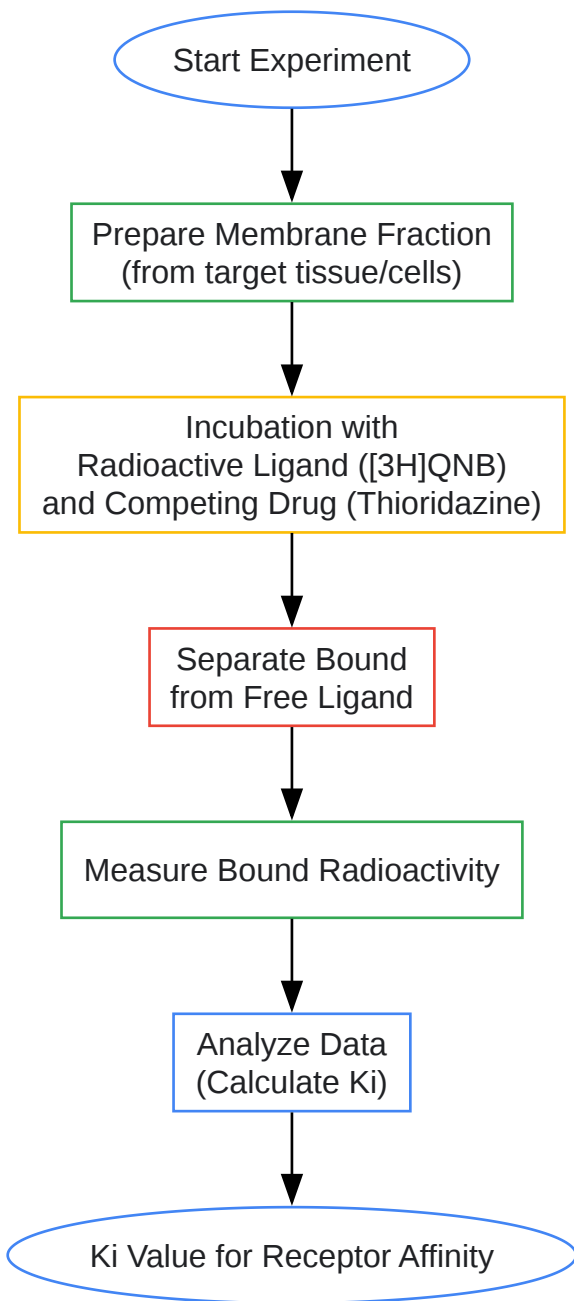
- Mechanism of Action:** Thioridazine's primary antipsychotic effect comes from **antagonism of dopamine D2 receptors** in the mesolimbic pathway [1]. Its broad interaction profile includes antagonism at alpha-1 adrenergic receptors (contributing to orthostatic hypotension), histamine H1 receptors (causing sedation), and the hERG potassium channel (linked to QTc prolongation and cardiotoxicity) [1] [2] [3].

- **Receptor Selectivity:** Thioridazine shows high affinity for the **M1 and M5** receptor subtypes [3]. A comparative study suggested that thioridazine is selective for the **M1 receptor subtype** over the M2 subtype involved in acetylcholine release modulation [4].
- **Clinical and Research Implications:** The potent M1 antimuscarinic action is responsible for common side effects like **dry mouth, constipation, and blurred vision** [1] [5]. This action also contributes to its **lower incidence of extrapyramidal symptoms** compared to other first-generation antipsychotics [1] [5] [3]. Due to dose-dependent QTc prolongation and risk of serious cardiac arrhythmias, brand-name thioridazine was withdrawn in 2005, though generic versions remain available with restrictions [6] [1] [2].

## Experimental Evidence and Protocols

Key experimental findings and methodologies provide insight into thioridazine's antimuscarinic properties.

- **Functional vs. Binding Assays:** A 1989 comparative study demonstrated a key distinction: while thioridazine competed for [3H]QNB binding sites in striatal homogenates (indicating receptor affinity), it was **virtually inactive** in antagonizing carbachol-induced inhibition of evoked acetylcholine release from perfused rabbit striatal slices (a functional assay) [4]. This suggests that its functional anticholinergic effects may be more relevant at high doses or with abnormal drug accumulation [4].
- **Radioligand Binding Assays:** Quantitative receptor affinity profiles are typically generated through competitive radioligand binding experiments [7] [3]. The general workflow involves preparing tissue samples or cell membranes, incubating with a radioactive ligand and the test drug, and measuring displacement to calculate binding affinity ( $K_i$ ) [7].



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*Experimental workflow for determining receptor binding affinity.*

## Research Applications in Drug Repurposing

Research into repurposing thioridazine highlights mechanisms that may operate independently of its antimuscarinic effects.

- **Anticancer Effects:** Thioridazine is one of the most studied antipsychotics for cancer treatment. Its anti-tumor effects appear mediated through **dopamine receptor antagonism** on cancer stem cells, induction of autophagy and apoptosis, and suppression of angiogenesis via inhibition of pathways like PI3K/Akt [8].
- **Antimicrobial Activity:** Thioridazine shows activity against drug-resistant bacteria like MRSA and extensively drug-resistant tuberculosis. Proposed mechanisms include **inhibition of bacterial efflux pumps** and interference with cell wall biosynthesis, potentially through its photoproducts or metabolites like sulforidazine [3] [9].

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